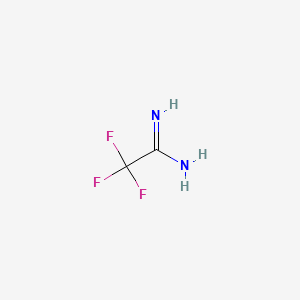
2-Fluoro-6-(trifluoromethyl)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a fluorinated organic molecule that is of interest in the field of organic synthesis due to its potential utility in the construction of more complex fluorinated structures. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and methodologies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of significant interest due to the unique properties that fluorine atoms can impart to organic molecules. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines is achieved through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions, which suggests a method for direct formation of C-CF3 bonds . This method could potentially be adapted for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the tris(2-fluoro-6-pyridylmethyl)amine ligand demonstrates how fluorine substituents can provide steric hindrance and influence the coordination mode of a ligand . This insight into the steric effects of fluorine could be relevant when considering the molecular structure of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. The electrochemical trifluoromethylation of 2-isocyanobiaryls using CF3SO2Na to synthesize 6-(trifluoromethyl)phenanthridines is an example of how fluorinated reagents can be used to introduce trifluoromethyl groups into organic molecules. This reaction could potentially be applied to the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by selecting appropriate starting materials and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. The synthesis of 2,4,6-triaryl pyridines using 4-fluorophenacyl bromide and the preparation of 4-fluorophenacyldimethylsulfonium bromide provide examples of how fluorine atoms can affect the reactivity and stability of organic molecules. These studies suggest that 2-Fluoro-6-(trifluoromethyl)phenacyl bromide would likely have unique properties that could be exploited in various chemical applications.
Aplicaciones Científicas De Investigación
- Summary of the Application : “2-Fluoro-6-(trifluoromethyl)phenacyl bromide” is a chemical compound used in various chemical reactions . It has a molecular formula of C9H5BrF4O and a molecular weight of 285.033 .
- Methods of Application or Experimental Procedures : One application mentioned is in the synthesis of sulfonyl urea . In this process, the compound might react with benzenesulfinic acid ammonium salt upon heating to give β-keto sulfone . This reaction is part of the Rap-Stoermer condensation reaction .
- Results or Outcomes : The specific outcomes of these reactions can vary depending on the conditions and the other compounds involved. The product of the reaction with benzenesulfinic acid ammonium salt is β-keto sulfone .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNJIOWQNVZGTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381128 |
Source


|
| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
CAS RN |
223785-85-1 |
Source


|
| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














